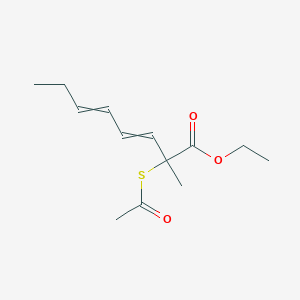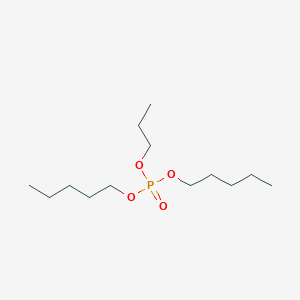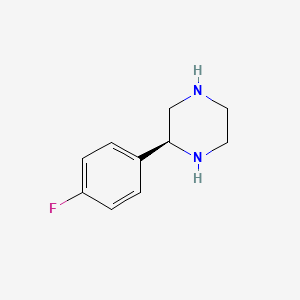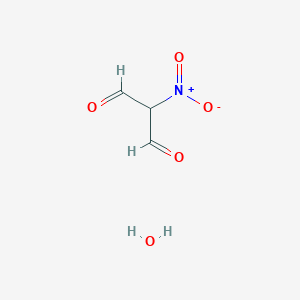
Nitro malonaldehyde monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitro malonaldehyde monohydrate, also known as sodium nitromalonaldehyde monohydrate, is a compound with the empirical formula C3H2NNaO4·H2O. It is a sodium salt derivative of nitromalonaldehyde and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its ability to undergo a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nitro malonaldehyde monohydrate involves the reaction of sodium nitrite with mucobromic acid in the presence of ethanol and water. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then precipitated, collected, and recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient cooling systems to handle the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Nitro malonaldehyde monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroacetic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amino malonaldehyde derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include nitroacetic acid derivatives, amino malonaldehyde derivatives, and various substituted malonaldehyde compounds .
Aplicaciones Científicas De Investigación
Nitro malonaldehyde monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for studying nitro group reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of nitro malonaldehyde monohydrate involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in radical reactions, nucleophilic substitutions, and redox reactions. These reactions often involve the formation of intermediate species that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Nitroacetic acid: Similar in structure but lacks the aldehyde groups.
Amino malonaldehyde: Formed by the reduction of nitro malonaldehyde.
Nitropropanedial: Another nitro-containing aldehyde with similar reactivity.
Uniqueness: Nitro malonaldehyde monohydrate is unique due to its combination of nitro and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Propiedades
Número CAS |
879369-38-7 |
|---|---|
Fórmula molecular |
C3H5NO5 |
Peso molecular |
135.08 g/mol |
Nombre IUPAC |
2-nitropropanedial;hydrate |
InChI |
InChI=1S/C3H3NO4.H2O/c5-1-3(2-6)4(7)8;/h1-3H;1H2 |
Clave InChI |
AXKLGWDKHLRWOY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(C=O)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


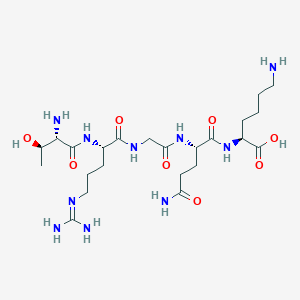
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
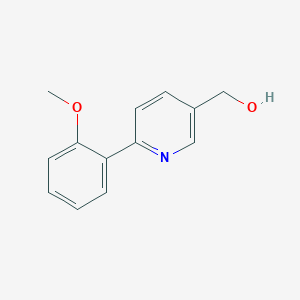
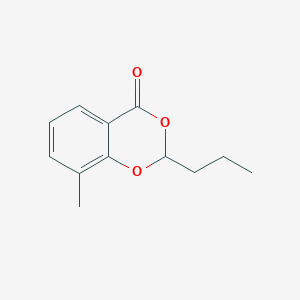
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)

![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
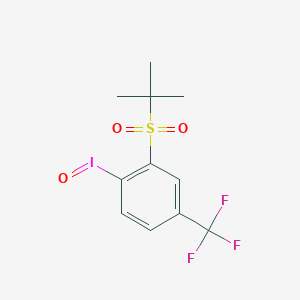
![2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12600212.png)
